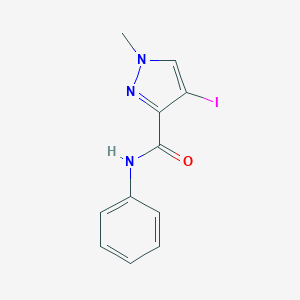![molecular formula C22H18BrNO3 B214331 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214331.png)
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the conversion of tyrosine to melanin. Similarly, it can inhibit acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one are diverse and depend on the specific application. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound can protect against oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase.
実験室実験の利点と制限
One of the main advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. It can be used in a wide range of applications, from studying enzyme inhibition to investigating the mechanism of action of antitumor agents. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, its potential toxicity and side effects are not well characterized, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential area of investigation is the development of more potent and selective inhibitors of enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound could be further explored as a fluorescent probe for detecting metal ions in biological samples. Finally, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation, could be further investigated.
合成法
The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylnaphthalene with ethyl 3-bromo-2-oxo-2H-indole-1-carboxylate in the presence of a base. This reaction yields the desired product, which can be purified by recrystallization or chromatography. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has a wide range of potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. It can also act as a potent inhibitor of various enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
特性
製品名 |
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C22H18BrNO3 |
分子量 |
424.3 g/mol |
IUPAC名 |
5-bromo-1-ethyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C22H18BrNO3/c1-2-24-19-10-9-17(23)12-18(19)22(27,21(24)26)13-20(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,27H,2,13H2,1H3 |
InChIキー |
GKDVMUWSSXNQOL-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
正規SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)


![dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214257.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)
![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)



![Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B214273.png)